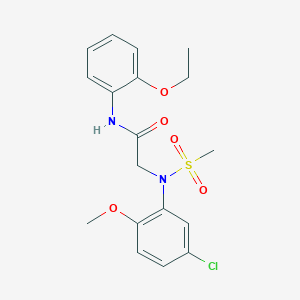
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure, featuring a chloro, methoxy, and methylsulfonyl substituted aniline moiety linked to an ethoxyphenyl acetamide group
准备方法
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Aniline Intermediate: The starting material, 5-chloro-2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-methoxy(methylsulfonyl)aniline.
Coupling with Ethoxyphenyl Acetamide: The aniline intermediate is then coupled with 2-ethoxyphenyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfonyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3).
科学研究应用
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological pathways and processes.
作用机制
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may act as an inhibitor of a particular enzyme by binding to its active site and preventing substrate access.
相似化合物的比较
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds, such as:
5-chloro-2-methoxy-N-(2-ethoxyphenyl)acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide: Lacks the ethoxyphenyl group, which may influence its solubility and interaction with molecular targets.
The presence of the methylsulfonyl and ethoxyphenyl groups in N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
属性
分子式 |
C18H21ClN2O5S |
|---|---|
分子量 |
412.9g/mol |
IUPAC 名称 |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O5S/c1-4-26-16-8-6-5-7-14(16)20-18(22)12-21(27(3,23)24)15-11-13(19)9-10-17(15)25-2/h5-11H,4,12H2,1-3H3,(H,20,22) |
InChI 键 |
ZWMWTQNDXMUVQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















